molecular formula C6H6Cl2S B1599725 2,5-Bis(chloromethyl)thiophene CAS No. 28569-48-4

2,5-Bis(chloromethyl)thiophene

Cat. No.: B1599725
CAS No.: 28569-48-4
M. Wt: 181.08 g/mol
InChI Key: OJBWNBCXVFAMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(chloromethyl)thiophene is an organic compound with the molecular formula C6H6Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(chloromethyl)thiophene can be synthesized through several methods. One common approach involves the chloromethylation of thiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds as follows:

C4H4S+2CH2O+2HClC6H6Cl2S+2H2O\text{C}_4\text{H}_4\text{S} + 2\text{CH}_2\text{O} + 2\text{HCl} \rightarrow \text{C}_6\text{H}_6\text{Cl}_2\text{S} + 2\text{H}_2\text{O} C4​H4​S+2CH2​O+2HCl→C6​H6​Cl2​S+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form thiophene dicarboxaldehyde or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl groups can yield thiophene derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene dicarboxaldehyde.

    Reduction: Thiophene derivatives with reduced functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of 2,5-Bis(chloromethyl)thiophene typically involves chloromethylation of thiophene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The reaction can be summarized as follows:

C4H4S+2CH2O+2HClC6H6Cl2S+2H2O\text{C}_4\text{H}_4\text{S}+2\text{CH}_2\text{O}+2\text{HCl}\rightarrow \text{C}_6\text{H}_6\text{Cl}_2\text{S}+2\text{H}_2\text{O}

This process yields a compound that can undergo various reactions, including substitution, oxidation, and reduction, leading to a range of derivatives with diverse functionalities .

Chemistry

This compound serves as a building block in the synthesis of more complex thiophene derivatives. Its derivatives are crucial in creating advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The compound can be transformed into 2,5-thiophenedicarboxaldehyde through Kröhnke’s method, which is utilized in synthesizing silicon-containing copolymers .

Biology

Research has indicated that derivatives of this compound possess potential biological activity . For instance, compounds derived from it have been investigated for their roles in drug discovery and development. Their structural properties make them suitable candidates for further biological evaluation .

Materials Science

In materials science, the compound is explored for its application in producing organic semiconductors . The unique electronic properties of thiophene derivatives allow them to be integrated into electronic devices such as solar cells and transistors. The polymerization behavior of this compound also makes it useful for creating conductive polymers .

Case Studies

Study Focus Findings
Melucci et al. (2021)Synthesis of oligothiophenesDeveloped a microwave-assisted method for synthesizing thiophene oligomers using this compound as a precursor .
Gronowitz et al. (1979)Suzuki coupling reactionsDemonstrated effective coupling of thiophene derivatives using palladium catalysts to enhance yields in synthesizing terthiophenes .
ResearchGate Publication (2020)Versatile thiophene synthonsHighlighted the potential applications of thiophenes in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 2,5-Bis(chloromethyl)thiophene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The sulfur atom in the thiophene ring also plays a crucial role in stabilizing reaction intermediates and facilitating electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromomethylthiophene: Similar in structure but with bromine atoms instead of chlorine.

    2,5-Dimethylthiophene: Lacks the halogen atoms, making it less reactive.

    2,5-Diformylthiophene: Contains formyl groups instead of chloromethyl groups.

Uniqueness

2,5-Bis(chloromethyl)thiophene is unique due to its dual chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of thiophene-based compounds and materials.

Biological Activity

2,5-Bis(chloromethyl)thiophene is a compound that belongs to the thiophene family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiophenes

Thiophenes are five-membered heterocyclic compounds containing sulfur. They are known for their significant biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects. The presence of substituents, such as chloromethyl groups in this compound, can enhance these activities by altering the compound's reactivity and interaction with biological targets .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that thiophene derivatives can effectively inhibit the growth of various bacterial strains and fungi. For instance:

  • Mechanism : The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with metabolic processes .
  • Case Study : A study evaluated the activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with chloromethyl substitutions had enhanced potency compared to their non-substituted counterparts .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

2. Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines:

  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7), with an IC50 value indicating potent cytotoxicity .
Cell LineIC50 (µM)
MCF-715
HeLa20

3. Anti-inflammatory Activity

Research indicates that thiophene derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

  • Mechanism : The inhibition of NF-kB signaling pathways has been identified as a crucial mechanism underlying the anti-inflammatory effects .
  • Case Study : A study reported that treatment with this compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of thiophenes is highly influenced by their structural features. The presence of halogen substituents like chlorine enhances lipophilicity and reactivity, improving interactions with biological targets. This is evident in studies where variations in substitution patterns led to differing levels of activity across various assays .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,5-bis(chloromethyl)thiophene derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves alkylation or halogenation of thiophene precursors. For example, alkyl Grignard reagents (e.g., methylphenylsulfonyl acetate) can react with 3,4-bis(chloromethyl)-2,5-dimethylthiophene to form cyclopenta[c]thiophene derivatives . Microwave-assisted Stille polymerization is another method for synthesizing conjugated polymers, where reaction temperature and solvent (e.g., anhydrous chlorobenzene) critically affect polymer solubility and yield . Key considerations include optimizing stoichiometry and avoiding moisture to prevent side reactions.

Q. How can researchers purify and characterize this compound-based compounds effectively?

  • Methodological Answer : Post-synthesis purification often involves Soxhlet extraction with solvents like chloroform to remove unreacted monomers or low-molecular-weight byproducts . Characterization typically combines:

  • Elemental analysis to confirm composition.
  • NMR spectroscopy (¹H/¹³C) to verify molecular structure.
  • High-performance liquid chromatography (HPLC) for purity assessment.
    Example data for related thiophene derivatives: Molecular weight = 388.5 g/mol (PubChem) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile intermediates.
  • Dispose of waste via professional chemical treatment services to mitigate environmental contamination .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence their optoelectronic properties?

  • Methodological Answer : X-ray crystallography reveals that bent molecular geometries (e.g., herringbone packing in 2,5-bis(4-biphenylyl)thiophene) enforce upright molecular orientations, enhancing charge transport in organic semiconductors . Computational modeling (DFT) can correlate crystal lattice parameters (e.g., π-π stacking distances) with experimental photoluminescence quantum yields .

Q. What role do this compound monomers play in conjugated polymer synthesis?

  • Methodological Answer : These monomers serve as electron-rich building blocks in donor-acceptor copolymers. For example, Stille polymerization with 2,5-bis(trimethylstannyl)thiophene donors yields polymers with tailored bandgaps (1.5–2.0 eV) for organic photovoltaics. Solubility challenges for short-side-chain polymers require side-chain engineering (e.g., hexyl or octyl groups) .

Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or bioimaging efficacy often arise from:

  • Structural variations (e.g., substituent electronegativity).
  • Assay conditions (e.g., pH, solvent polarity).
    Systematic studies using Schiff base-functionalized derivatives (e.g., 2,5-dicarbohydrazide-thiophenes) and standardized MIC (minimum inhibitory concentration) testing are recommended .

Properties

IUPAC Name

2,5-bis(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBWNBCXVFAMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447194
Record name 2,5-bis(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28569-48-4
Record name 2,5-bis(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Bis(chloromethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.